molecular formula C15H19ClN2 B2574207 1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride CAS No. 55556-33-7

1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

Cat. No. B2574207
CAS RN: 55556-33-7
M. Wt: 262.78
InChI Key: WELSYZQOIOVDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride, also known as DMTHPIH, is a synthetic organic compound used in various scientific research applications. It is a derivative of indole, a nitrogen-containing heterocyclic aromatic organic compound, and is characterized by its high solubility in water and other solvents. DMTHPIH is a useful chemical compound for laboratory experiments as it can be used to explore the biological properties of indole-containing compounds, as well as to study the structure and properties of other compounds.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research has explored various synthetic approaches and chemical reactions involving indole derivatives, which may share similarities with the synthesis and reactivity of 1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride. For example, studies on the facile preparation of indole derivatives highlight the potential for creating selectively substituted compounds with putative biological interest, indicating a broad area of research for indole-based compounds in medicinal chemistry and organic synthesis (Demopoulos, Nicolaou, & Zika, 2003). Similarly, the exploration of oligomerization and polymerization reactions of indoles in acidic media provides insights into the complex chemistry of indole derivatives and their potential applications in drug design and material science (Grose & Bjeldanes, 1992).

Potential Biological Activities

The structural motif of indole and its derivatives is known to exhibit a wide range of biological activities. Studies investigating the aldose reductase inhibitory potential of certain indole derivatives indicate the therapeutic potential of these compounds in treating complications related to diabetes and oxidative stress (Demopoulos, Nicolaou, & Zika, 2003). This underscores the importance of research on indole-based compounds like 1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride in discovering new therapeutic agents.

Advanced Materials and Chemical Research

The chemistry of indoles also extends to the development of new materials and advanced chemical research. For instance, the synthesis and functionalization of indoles through palladium-catalyzed reactions have opened new avenues for creating complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and organic electronics (Cacchi & Fabrizi, 2005). The exploration of indole derivatives in creating non-linear optical materials and understanding their electronic and structural properties further demonstrates the versatility of indole chemistry in contributing to the advancement of scientific research (Uludağ & Serdaroğlu, 2020).

properties

IUPAC Name

1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.ClH/c1-11-15(12-7-9-16-10-8-12)13-5-3-4-6-14(13)17(11)2;/h3-7,16H,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELSYZQOIOVDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3=CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

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